molecular formula C6H7BrOS B2862928 1-(4-Bromothiophen-2-yl)ethan-1-ol CAS No. 34878-46-1

1-(4-Bromothiophen-2-yl)ethan-1-ol

Cat. No.: B2862928
CAS No.: 34878-46-1
M. Wt: 207.09
InChI Key: DPTFBIIZOCHASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromothiophen-2-yl)ethan-1-ol is a heterocyclic compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromine atom and a hydroxymethyl group at the alpha position. It is used as a building block in pharmaceutical and organic synthesis .

Mechanism of Action

The exact mechanism of action of 2-Thiophenemethanol, 4-bromo-alpha-methyl- is not available in the current literature .

Chemical Reactions Analysis

1-(4-Bromothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-(4-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTFBIIZOCHASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-thiophenecarboxaldehyde (Aldrich, 1.20 g, 6.28 mmol) in 15 ml of anhydrous ethyl ether is brought to −70° C. in a flask fitted with a thermometer, under an atmosphere of argon and with magnetic stirring. Then a 1.6 M solution of MeLi in ether (4.12 ml, 6.59 mmol) is added drop by drop between −70° C. and −60° C. The reaction is followed by CCM (eluent ether:petroleum ether=20:80). The mixture is hydrolysed in the cold with 5 ml of saturated NH4Cl solution, 20 ml of distilled water is added and the mixture is extracted with ether (3×40 ml). The ether phase is dried over MgSO4, filtered and evaporated to obtain 1.28 g of a slightly yellowish oil, 4-bromo-2-(1′-hydroxyethyl)thiophene (gross yield=98.5%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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reactant
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4.12 mL
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solvent
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5 mL
Type
reactant
Reaction Step Three
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Quantity
20 mL
Type
reactant
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[Compound]
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petroleum ether
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solvent
Reaction Step Five
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0 (± 1) mol
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